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molecular formula C10H11NO3 B8802037 1-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 6240-80-8

1-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8802037
M. Wt: 193.20 g/mol
InChI Key: UJZAWUHOEZMHNT-UHFFFAOYSA-N
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Patent
US05442060

Procedure details

To a solution of 25.9 g of 5, 6, 7, 8-tetrahydronaphthol in 210 ml of ether was dropwise added 60% nitric acid at 15°-20° C. with stirring in 1 hour, and the resultant mixture was stirred at room temperature for 3 hours. The reaction mixture was washed with water (6 times) and saturated saline and the organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was chromatographed on a column of silica gel, eluting with ethyl acetate/n-hexane (1:15) to give 10.12 g of 1-nitro-5, 6, 7, 8-tetrahydro-2-naphthol.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13].CC[O:18]CC>>[N+:12]([C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:18])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring in 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15°-20° C.
WASH
Type
WASH
Details
The reaction mixture was washed with water (6 times) and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/n-hexane (1:15)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=2CCCCC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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